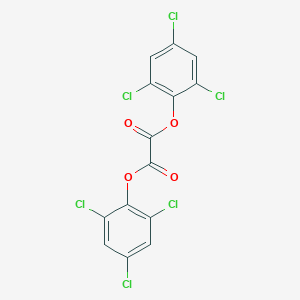

Bis(2,4,6-trichlorophenyl) oxalate

Descripción

Bis(2,4,6-trichlorophenyl) oxalate (TCPO), with the molecular formula C₁₄H₄Cl₆O₄ and molecular weight 448.9 g/mol, is a white crystalline solid . It is a key reagent in peroxyoxalate chemiluminescence (CL) systems, where it reacts with hydrogen peroxide (H₂O₂) to produce high-energy intermediates like 1,2-dioxetanedione, which excites fluorescent dyes to emit light . TCPO is widely used in analytical chemistry for detecting antioxidants , fluorescent compounds , and biomarkers such as cholesterol . Its applications extend to in vivo imaging for tracking hydrogen peroxide in inflammatory processes .

However, TCPO generates toxic phenolic byproducts (e.g., 2,4,6-trichlorophenol) during CL reactions, limiting its biocompatibility . Safety data classify it as a skin and eye irritant with respiratory toxicity risks . Despite these drawbacks, TCPO remains popular due to its high CL quantum yield compared to luminol or lucigenin .

Propiedades

IUPAC Name |

bis(2,4,6-trichlorophenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl6O4/c15-5-1-7(17)11(8(18)2-5)23-13(21)14(22)24-12-9(19)3-6(16)4-10(12)20/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVPIWPYWJZSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(=O)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151403 | |

| Record name | Bis(2,4,6-trichlorophenyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-91-9 | |

| Record name | Bis(2,4,6-trichlorophenyl) oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4,6-trichlorophenyl)oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,4,6-trichlorophenyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,6-trichlorophenyl) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reagent Preparation and Stoichiometry

A representative procedure involves:

-

2,4,6-Trichlorophenol : 4.0–4.1 mmol (0.79–0.80 g)

-

Oxalyl chloride : 2.3–2.5 mmol (0.20–0.25 mL)

-

Triethylamine : 4.0–4.1 mmol (0.56–0.60 mL)

The molar ratio of phenol to oxalyl chloride is critical, with a 2:1 ratio ensuring complete conversion to the diester.

Stepwise Procedure

-

Dissolution : 2,4,6-Trichlorophenol is dissolved in anhydrous toluene under magnetic stirring. Azeotropic distillation may precede this step to eliminate residual moisture.

-

Base Addition : Triethylamine is introduced to deprotonate the phenol, forming a phenoxide intermediate.

-

Oxalyl Chloride Addition : The solution is chilled to 0°C in an ice bath, and oxalyl chloride is added dropwise to mitigate exothermic side reactions1.

-

Reaction Completion : After warming to room temperature, the mixture is stirred for 12–24 hours or refluxed for 15 minutes to enhance purity.

-

Workup : The precipitate—a mixture of TCPO and triethylammonium chloride—is vacuum-filtered and washed with methanol or hexane to remove salts.

Optimization Strategies and Variants

Solvent Selection

| Solvent | Purity (%) | Yield (%) | Key Observations |

|---|---|---|---|

| Toluene | 85–90 | 70–75 | Ideal for large-scale; slow precipitation |

| Dichloromethane | 75–80 | 65–70 | Faster reaction but lower yield |

| Diethyl ether | <70 | 50–55 | Poor solubility of phenol |

Anhydrous toluene is preferred for its balance of reactivity and ease of product isolation.

Temperature and Time Effects

-

Cold Conditions (0°C) : Minimizes side reactions (e.g., oligomerization) but extends reaction time to 24 hours.

-

Reflux (110–120°C) : Accelerates reaction to 15 minutes but risks thermal decomposition of TCPO.

Purification and Characterization

Washing Protocols

Analytical Confirmation

-

H NMR (CDCl): Absence of phenolic -OH signal (~5 ppm) confirms complete esterification.

-

Melting Point : 162–164°C (literature range: 160–165°C)1.

Scalability and Industrial Adaptations

Industrial protocols emphasize:

-

Continuous-Flow Reactors : To manage exotherms and improve reproducibility.

-

Solvent Recovery Systems : Toluene is distilled and reused to reduce costs.

-

Catalytic Bases : Substituting triethylamine with polymer-supported amines simplifies purification.

Challenges and Mitigation

Análisis De Reacciones Químicas

Chemiluminescent Reaction with Hydrogen Peroxide

TCPO reacts with hydrogen peroxide (H₂O₂) in the presence of a fluorophore and base catalyst to produce light. This peroxyoxalate chemiluminescence (PO-CL) mechanism involves:

-

Step 1 : Nucleophilic attack by hydroperoxide anion (HOO⁻) on TCPO, forming a high-energy 1,2-dioxetanedione intermediate .

-

Step 2 : Energy transfer from the intermediate to a fluorophore (e.g., 9,10-diphenylanthracene), exciting it to a higher electronic state .

-

Step 3 : Light emission as the fluorophore returns to its ground state .

Key Experimental Parameters:

Quantum Yield : Reported singlet quantum yields range from 0.05–0.15 einsteins/mol , depending on fluorophore and reaction conditions .

Nucleophilic Substitution Reactions

TCPO undergoes base-catalyzed decomposition via nucleophilic substitution:

-

Imidazole-Catalyzed Pathway :

| Catalyst | Rate Constant (, M⁻¹s⁻¹) | (kJ/mol) |

|---|---|---|

| Imidazole | -6.2 | |

| Sodium salicylate | 12.0 |

Hydrolysis Reactions

TCPO hydrolyzes in aqueous media, yielding oxalic acid and 2,4,6-trichlorophenol:

Polymerization and Condensation Reactions

TCPO participates in polymer synthesis as a crosslinking agent:

-

Thermally Stable Polymers : Forms polyesters with diols, exhibiting .

-

Condensation with Amines : Reacts with diamines to produce polyoxamides, used in high-performance coatings .

Comparative Reactivity in Polymerization:

| Monomer | Reaction Time (h) | Product (kDa) |

|---|---|---|

| Ethylene glycol | 24 | 35–45 |

| 1,6-Hexanediamine | 48 | 50–60 |

Redox Reactions in Environmental Remediation

TCPO facilitates pollutant degradation via radical pathways:

Aplicaciones Científicas De Investigación

Bis(2,4,6-trichlorophenyl) oxalate is extensively used in scientific research due to its chemiluminescent properties . Some of its applications include:

Chemistry: Used as a reagent for the determination of fluorescent compounds and hydrogen peroxide.

Biology: Employed in enzyme-linked immunoassays (ELISA) and other bioanalytical techniques.

Medicine: Utilized in diagnostic assays and imaging techniques.

Industry: Applied in the manufacturing of glow sticks and other light-emitting devices.

Mecanismo De Acción

The mechanism of action of bis(2,4,6-trichlorophenyl) oxalate involves the formation of a high-energy intermediate, 1,2-dioxetanedione , through the reaction with hydrogen peroxide . This intermediate then transfers energy to a fluorescent dye, which emits light as it returns to its ground state . .

Comparación Con Compuestos Similares

(1) Solubility and Practical Utility

TCPO requires organic solvents (e.g., acetonitrile) for dissolution, complicating its use in aqueous biological systems . In contrast, TDPO’s trioxadecyloxycarbonyl side chain improves solubility in polar solvents, enabling direct use in HPLC mobile phases without precipitation . Similarly, CPPO’s pentyloxy group enhances compatibility with hydrophobic matrices in glow sticks .

(2) Chemiluminescence Efficiency

TCPO achieves a CL quantum yield of ~27%, outperforming lucigenin and luminol in H₂O₂ detection . However, TDPO generates 2–3× higher CL intensity than TCPO in HPLC due to reduced aggregation . Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate exhibits tunable emission wavelengths via dye selection, broadening its applicability .

(3) Toxicity and Biocompatibility

TCPO and bis(2,4-dinitrophenyl) oxalate produce toxic phenolic residues, restricting their use in vivo . Non-phenolic alternatives like Schaap’s adamantylidene-dioxetanes are safer for cellular and murine models but lack the versatility of TCPO in analytical chemistry .

Actividad Biológica

Bis(2,4,6-trichlorophenyl) oxalate, commonly referred to as TCPO, is an organic compound with the chemical formula . It is primarily known for its applications in chemiluminescence and as a reagent in analytical chemistry. This article delves into the biological activity of TCPO, exploring its interactions at the molecular level, potential toxicological effects, and implications for human health.

- Molecular Weight : 448.88 g/mol

- Melting Point : 190 °C

- Chemical Structure : TCPO consists of two 2,4,6-trichlorophenyl groups esterified to oxalic acid.

Biological Activity Overview

TCPO has been studied for its biological activity primarily in the context of its stability and reactivity as a chemiluminescent reagent. Its interactions with biological molecules can provide insights into its potential effects on human health.

Stability and Reactivity

Research indicates that TCPO exhibits stability under specific conditions, particularly when dissolved in acetonitrile and stored in appropriate containers. Its stability is crucial for applications in high-performance liquid chromatography (HPLC) where it is used alongside hydrogen peroxide for chemiluminescence detection .

Toxicological Profile

TCPO is not a naturally occurring metabolite; it is found in individuals exposed to this compound or its derivatives. Its presence in human blood suggests potential exposure risks associated with environmental and occupational sources . The compound's weak basicity implies limited reactivity under physiological conditions; however, its chlorinated structure raises concerns regarding its toxicity.

Case Studies on Toxicity

- Exposure Assessment : A study indicated that TCPO can be identified in human blood samples, highlighting exposure through environmental pathways .

- Chemiluminescence and Cellular Impact : Investigations into the effects of TCPO on cellular systems have shown that while it serves as a useful reagent for detecting reactive species, it may also induce oxidative stress under certain conditions .

Research Findings

Recent studies have focused on the implications of TCPO's chemical properties on biological systems:

Applications in Research

TCPO's role as a chemiluminescent reagent has made it valuable in various analytical techniques. Its ability to react with hydrogen peroxide enhances detection capabilities in biochemical assays.

Chemiluminescent Reactions

The efficiency of TCPO in generating light upon reaction with hydrogen peroxide has been quantitatively assessed. Factors influencing this efficiency include solvent choice, temperature, and concentration of reactants .

Q & A

Q. What are the critical safety protocols for handling TCPO in laboratory settings?

TCPO poses hazards including skin/eye irritation and respiratory toxicity (GHS Category 2/2A) . Key protocols include:

- Use PPE: nitrile gloves, lab coats, and safety goggles.

- Work in ventilated fume hoods to avoid inhalation of dust .

- Store in airtight containers away from moisture, heat, and strong oxidizers (e.g., peroxides) .

- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. How is TCPO synthesized, and what purification methods ensure high purity for chemiluminescence applications?

TCPO is synthesized via esterification of oxalyl chloride with 2,4,6-trichlorophenol under anhydrous conditions. Purification steps include:

Q. What characterization techniques are standard for verifying TCPO structure and purity?

Q. What is TCPO’s role in chemiluminescence systems, and how does it interact with hydrogen peroxide (H₂O₂)?

TCPO reacts with H₂O₂ to form a high-energy dioxetanedione intermediate, which transfers energy to fluorophores (e.g., 9,10-diphenylanthracene), emitting light at 430 nm . Key factors:

- Molar Ratios : Optimal TCPO:fluorophore:H₂O₂ = 1:1:100 to maximize quantum yield .

- Solvent Choice : Use anhydrous ethyl acetate to prevent hydrolysis of TCPO .

Advanced Research Questions

Q. How can researchers optimize TCPO-based chemiluminescence for low-concentration H₂O₂ detection?

- Fluorophore Selection : Use quantum dots or ruthenium complexes for higher sensitivity vs. traditional anthracenes .

- Catalyst Addition : Add imidazole (0.1–1 mM) to accelerate dioxetanedione formation, enhancing signal intensity .

- Microfluidic Integration : Minimize reagent volumes and improve mixing efficiency for sub-nanomolar H₂O₂ detection .

Q. How should contradictory data on TCPO’s luminescence efficiency be resolved?

Discrepancies often arise from:

- Moisture Contamination : Trace water hydrolyzes TCPO, reducing active oxalate esters. Use Karl Fischer titration to confirm solvent dryness .

- Oxidizer Interference : Metal ions (e.g., Fe³⁺) or organic peroxides alter reaction pathways. Pre-treat samples with chelating resins .

- Instrument Calibration : Standardize photomultiplier tube settings across studies to ensure comparable intensity measurements .

Q. What computational models predict TCPO’s reactivity under varying experimental conditions?

Q. How can TCPO be integrated with spectroscopic techniques for real-time reaction monitoring?

- Coupling with Raman Spectroscopy : Track dioxetanedione formation in situ using 1750 cm⁻¹ carbonyl peaks .

- Time-Resolved Fluorescence : Resolve energy transfer dynamics between TCPO intermediates and fluorophores (nanosecond timescales) .

Methodological Guidelines

- Experimental Design : Use factorial design to test variables (e.g., solvent polarity, H₂O₂ concentration) systematically .

- Data Validation : Replicate experiments ≥3 times under controlled humidity (≤5% RH) to ensure reproducibility .

- Eco-Toxicology : Dispose of TCPO waste via incineration (≥1000°C) to avoid releasing chlorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.